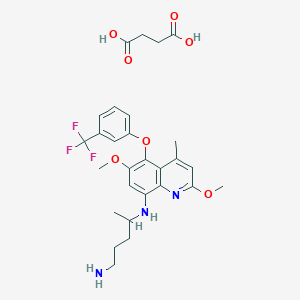
Tafenoquin-Succinat
Übersicht
Beschreibung
Tafenoquine succinate, also known as WR-238605, is an oral antimalarial drug. It is used to prevent and treat malaria . Tafenoquine is an 8-aminoquinoline analogue of primaquine . It was discovered by scientists at the Walter Reed Army Institute of Research in 1978 as a substitute for primaquine that would be more effective against relapsing vivax malaria .
Synthesis Analysis
An 11-step, 8-pot synthesis of Tafenoquine succinate was achieved in 42% overall yield using commercially available starting materials . This synthesis is more environmentally friendly and likely more economically attractive compared to previous manufacturing processes .
Molecular Structure Analysis
Tafenoquine is an 8-aminoquinoline analogue of primaquine which varies only on the presence of a 5-phenoxy group . The chemical formula of Tafenoquine succinate is C28H34F3N3O7 . The average molecular weight is 581.590 .
Chemical Reactions Analysis
Analytical methods for the quantification of Tafenoquine in human blood, plasma, and urine, and the 5,6-orthoquinone Tafenoquine metabolite in human plasma and urine have been validated . The procedure involved acetonitrile extraction of samples followed by ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .
Physical and Chemical Properties Analysis
Tafenoquine succinate has a molecular weight of 581.58 . It is recommended to be stored at 4°C in sealed storage, away from moisture .
Wissenschaftliche Forschungsanwendungen
Malaria-Behandlung
Tafenoquin-Succinat ist ein 8-Aminoquinolin, das 2018 von der Food and Drug Administration (FDA) zur Radikalheilung von Plasmodium vivax Malaria zugelassen wurde . Es wird verwendet, um sowohl Blut- als auch Leberstadien von Plasmodium vivax zu eliminieren .
Malaria-Prophylaxe
Neben der Behandlung wird this compound auch zur vorbeugenden Wirkung gegen Malaria eingesetzt . Dies macht es zu einem wertvollen Werkzeug in Gebieten, in denen Malaria endemisch ist.
Behandlung von medikamentenresistenter Malaria
This compound ist besonders nützlich bei der Behandlung von Malaria, die durch medikamentenresistente Parasitenstämme verursacht wird . Sein einzigartiger Wirkmechanismus hilft, die von den Parasiten entwickelte Resistenz zu überwinden.
Leishmaniose-Therapie
This compound wurde als Therapie für Leishmaniose getestet . Leishmaniose ist eine Krankheit, die durch Parasiten des Typs Leishmania verursacht wird und durch den Stich bestimmter Sandmückenarten übertragen wird.
Radikalheilung von Plasmodium vivax Malaria
This compound wird zur Radikalheilung von Plasmodium vivax Malaria eingesetzt . Der Begriff „Radikalheilung“ bezieht sich auf die vollständige Eliminierung des Parasiten aus dem Körper, einschließlich der schlafenden Leberstadien.
Hemmung der Hauptprotease des schweren akuten respiratorischen Syndroms Coronavirus 2
Neuere Forschungsergebnisse deuten auf das Potenzial hin, this compound als Hemmstoff gegen die Hauptprotease des schweren akuten respiratorischen Syndroms Coronavirus 2 umzuwidmen . Dies könnte neue Wege für die Behandlung von COVID-19 eröffnen.
Safety and Hazards
Wirkmechanismus
Target of Action
Tafenoquine succinate is an antiparasitic agent primarily targeting the Plasmodium species , including P. falciparum and P. vivax . These species are responsible for causing malaria, a disease prevalent in many tropical countries .
Mode of Action
It’s known that tafenoquine is active against both the pre-erythrocytic (liver) and erythrocytic (asexual) forms, as well as the gametocytes of the plasmodium species . The active moiety of Tafenoquine, 5,6 ortho quinone Tafenoquine, appears to undergo redox cycling by P. falciparum, which is upregulated in gametocytes and liver stages .
Biochemical Pathways
Tafenoquine interferes with the growth of parasites in the human body . It is metabolized by several metabolic pathways, including O-demethylation, N-dealkylation, N-oxidation, and oxidative deamination, as well as C-hydroxylation of the 8-aminoalkylamino side .
Pharmacokinetics
Tafenoquine is absorbed slowly, reaching peak plasma concentrations in 8–12 hours . It has a long half-life (2–3 weeks), which allows for a single treatment to be sufficient . The primary determinant of efficacy is the Tafenoquine dose . Under an Emax model, the currently recommended 300 mg dose in a 60 kg adult (5 mg/kg) results in 70% of the maximal obtainable hypnozoiticidal effect .
Result of Action
Tafenoquine is used for the treatment and prevention of relapse of Vivax malaria in patients 16 years and older . It is effective against the dormant forms of the parasite, known as hypnozoites, which can remain dormant for weeks or even months in the hepatocytes . This dormant form produces ongoing relapses .
Action Environment
The action, efficacy, and stability of Tafenoquine can be influenced by various environmental factors. For instance, the presence of other medications, such as chloroquine, that kill the parasites in the bloodstream can enhance the effectiveness of Tafenoquine . Additionally, the drug’s action can be affected by the patient’s health status, such as the presence of glucose-6-phosphate dehydrogenase (G6PD) deficiency, which may lead to red blood cell breakdown .
Biochemische Analyse
Biochemical Properties
Tafenoquine succinate interacts with various biomolecules in its role as an antiparasitic agent. The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, is redox cycled by P. falciparum which are upregulated in gametocytes and liver stages .
Cellular Effects
Tafenoquine succinate has significant effects on various types of cells and cellular processes. It is known to present dormant forms in the hepatocytes named hypnozoites which can remain dormant for weeks or even months . This dormant form produces ongoing relapses .
Molecular Mechanism
The mechanism of action of tafenoquine succinate is not well established but studies have reported a longer and more effective action when compared to primaquine . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Tafenoquine succinate shows changes in its effects over time in laboratory settings. It is eliminated slowly and can be given as a single dose for radical cure or as weekly chemoprophylaxis .
Dosage Effects in Animal Models
In animal models, the effects of tafenoquine succinate vary with different dosages. Tafenoquine dose is the primary determinant of efficacy . Increasing the dose would result in a reduction in the risk of P. vivax recurrence .
Metabolic Pathways
Tafenoquine succinate is involved in several metabolic pathways. It is metabolized by several metabolic pathways including O-demethylation, N-dealkylation, N-oxidation and oxidative deamination as well as C-hydroxylation of the 8-aminoalkylamino side chain .
Transport and Distribution
Tafenoquine succinate presents a high volume of distribution of approximately 2 560 L . The plasma protein binding of tafenoquine in humans is very high and it represents about 99.5% .
Subcellular Localization
The exact subcellular localization of tafenoquine succinate is not well defined. It is known that it has activity against pre-erythrocytic (liver) and erythrocytic (asexual) forms as well as gametocytes of Plasmodium species .
Eigenschaften
IUPAC Name |
butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBKFGJRAOXYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106635-80-7 (Parent), 110-15-6 (Parent) | |
| Record name | Tafenoquine succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10910065 | |
| Record name | Tafenoquine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106635-81-8 | |
| Record name | Tafenoquine succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tafenoquine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106635-81-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAFENOQUINE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL5J0B8VSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
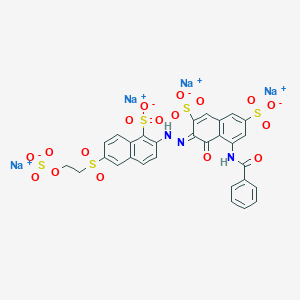
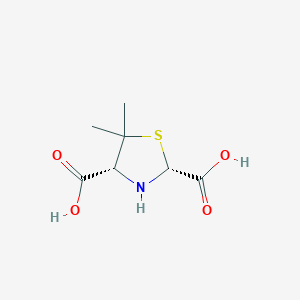
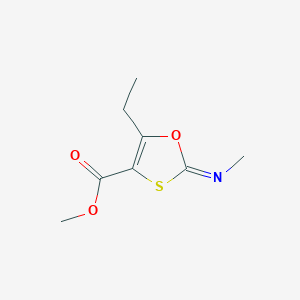
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)


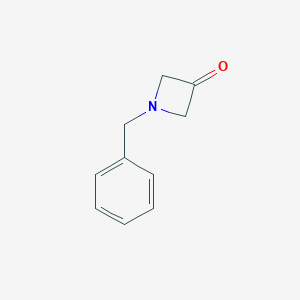
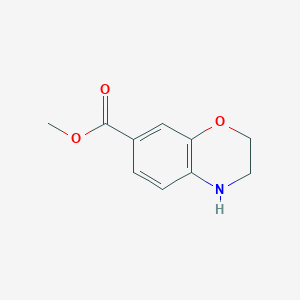

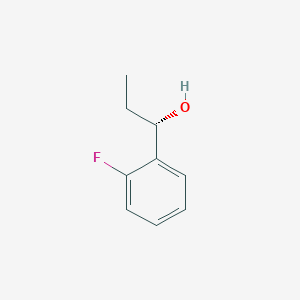
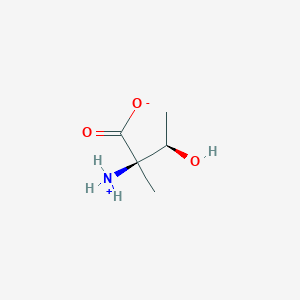
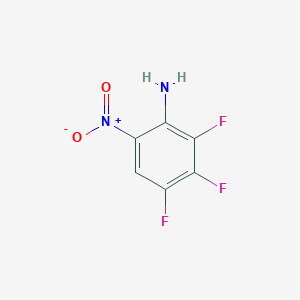
![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)

